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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fostamatinib's performance against other

therapeutic alternatives for chronic immune thrombocytopenia (ITP), supported by experimental

data from pivotal clinical trials.

Fostamatinib, an oral spleen tyrosine kinase (Syk) inhibitor, presents a targeted approach to

treating chronic ITP by addressing the underlying mechanism of antibody-mediated platelet

destruction.[1][2] This document summarizes the quantitative efficacy data, details the

experimental protocols of key studies, and visualizes the therapeutic landscape to aid in the

evaluation of this treatment modality.

Quantitative Efficacy Data
The efficacy of Fostamatinib has been demonstrated in several clinical trials, primarily the FIT

(Fostamatinib in ITP) Phase 3 program, which consisted of two identical, randomized,

placebo-controlled trials (FIT-1 and FIT-2) and an open-label extension (OLE) study.[3][4]

Table 1: Efficacy of Fostamatinib in Phase 3 Clinical Trials (FIT-1 and FIT-2 Pooled Data)
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Endpoint
Fostamatinib
(n=101)

Placebo (n=49) P-value Citation

Stable Platelet

Response*
18% (18/101) 2% (1/49) 0.0003 [4][5]

Overall Platelet

Response†
43% (43/101) 14% (7/49) 0.0006 [4][6]

Median Time to

Response
15 days N/A N/A [4]

*Defined as platelet count ≥50,000/µL at 4 of the 6 biweekly visits between weeks 14 and 24.[4]

†Defined as at least one platelet count ≥50,000/µL within the first 12 weeks of treatment.[4]

Table 2: Long-Term Efficacy of Fostamatinib from Open-Label Extension (OLE) Study

Endpoint Value (N=146) Citation

Overall Response 44% (64/146) [3]

Stable Response 18% (27/146)

Median Duration of Stable

Response
>28 months

Median Platelet Count in

Stable Responders
89,000/µL [3]

Median Platelet Count in

Overall Responders
63,000/µL [3]

Overall Response in Patients

who had failed TPO agents
34% (24/71) [3]

Comparison with Alternative Therapies
The treatment landscape for chronic ITP includes several options, primarily corticosteroids,

thrombopoietin receptor agonists (TPO-RAs), and rituximab.[7][8]
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Table 3: Comparative Efficacy of Fostamatinib and Other ITP Therapies

Therapy
Mechanism of
Action

Reported Efficacy Citations

Fostamatinib
Spleen Tyrosine

Kinase (Syk) Inhibitor

Stable Response:

18%; Overall

Response: 43%

[4][5]

Corticosteroids (e.g.,

Prednisone)

Broad

immunosuppression

Initial Response: 70-

80% (High relapse

rates)

[7]

TPO-RAs (e.g.,

Eltrombopag,

Romiplostim)

Stimulate platelet

production

Overall Response: 60-

90%
[7][9]

Rituximab

Anti-CD20 monoclonal

antibody (depletes B

cells)

A network meta-

analysis suggested

Fostamatinib was

associated with

improved overall

platelet response

compared to

rituximab.

[10]

A real-world retrospective analysis comparing Fostamatinib to TPO-RAs (eltrombopag,

romiplostim, and avatrombopag) found no significant differences at six months in the proportion

of patients achieving platelet counts ≥30 x 10³/μL or ≥50 x 10³/μL.[11]

Experimental Protocols
The pivotal efficacy data for Fostamatinib is derived from the FIT Phase 3 program.

FIT Phase 3 Trials (FIT-1 and FIT-2) and Open-Label Extension (OLE) Study Protocol

Study Design: Two identical, 24-week, randomized, double-blind, placebo-controlled,

multicenter trials.[4] An open-label extension study followed.[3]
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Patient Population: Adults with persistent or chronic ITP who had an insufficient response to

previous treatments.[6] Patients had a baseline median platelet count of 16,000/µL and a

median ITP duration of 8 years.[3]

Intervention: Patients were randomized in a 2:1 ratio to receive either Fostamatinib (100 mg

twice daily, with a possible increase to 150 mg twice daily after 4 weeks) or a matching

placebo.[3][6]

Primary Efficacy Endpoint: Stable platelet response, defined as achieving a platelet count of

≥50,000/µL on at least four of the six biweekly clinic visits between weeks 14 and 24, without

the use of rescue therapy.[4][6]

Secondary Efficacy Endpoint: Overall platelet response, defined as achieving at least one

platelet count of ≥50,000/µL within the first 12 weeks of treatment.[4]

OLE Study Protocol: Patients who completed the 24-week double-blind phase could enter

the OLE. Responders to Fostamatinib continued their dose. Non-responders and those on

placebo were started on Fostamatinib 100 mg twice daily, with potential escalation to 150

mg twice daily.[3]

Visualizations
Fostamatinib's Mechanism of Action

Fostamatinib is a prodrug that is metabolized to its active form, R406.[12] R406 inhibits Syk, a

critical component of the signaling cascade downstream of Fc gamma receptors (FcγR) on

macrophages.[12][13] In ITP, autoantibodies opsonize platelets, which are then recognized by

FcγRs on macrophages, leading to phagocytosis and platelet destruction. By inhibiting Syk,

Fostamatinib blocks this process.[2][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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